molecular formula C16H14ClFO B1327423 4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone CAS No. 898790-90-4

4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone

Cat. No.: B1327423
CAS No.: 898790-90-4
M. Wt: 276.73 g/mol
InChI Key: RIXQSLBERZSEAT-UHFFFAOYSA-N
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Description

4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a propiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-4-fluorobenzoyl chloride with 3-methylphenylpropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of high-purity starting materials and efficient purification techniques, such as recrystallization and column chromatography, ensures the production of high-quality 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of 4’-Chloro-3’-fluoro-3-(3-methylphenyl)carboxylic acid.

    Reduction: Formation of 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. The propiophenone moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

  • 4-Chloro-3-fluoropropiophenone
  • 3-Chloro-4-fluoropropiophenone
  • 4-Chloro-3-methylpropiophenone

Comparison: 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a methyl group on the propiophenone moiety. This combination of substituents imparts distinct chemical and biological properties to the compound, making it more versatile in various applications compared to its analogs. The presence of the methyl group enhances its hydrophobicity, potentially improving its interaction with biological targets.

Biological Activity

4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone is a synthetic compound belonging to the propiophenone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClF, characterized by the presence of both chloro and fluoro substituents on the aromatic rings. This unique structure may influence its biological interactions and efficacy.

Antimicrobial Activity

Research indicates that compounds in the propiophenone class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of propiophenones can inhibit the growth of various pathogens, including bacteria and fungi. Specifically, this compound has been investigated for its effectiveness against Candida albicans, a common fungal pathogen.

Table 1: Antimicrobial Activity of Propiophenone Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Target Pathogen
This compoundTBDCandida albicans
8-Methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde7.8 μg/mLCandida albicans

Note: TBD = To Be Determined based on ongoing research.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is linked to its ability to modulate inflammatory pathways. Compounds with similar structures have demonstrated inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound may play a role in reducing inflammation in various biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various propiophenone derivatives. For example, compounds similar to this compound have shown cytotoxic effects against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma).

Table 2: Anticancer Activity Against Different Cell Lines

Compound NameCell LineIC50 (µM)
This compoundMDA-MB-231TBD
U-87TBD

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of halogen substituents (chlorine and fluorine) may enhance lipophilicity and alter receptor binding affinity. This can lead to modulation of signaling pathways associated with inflammation and cell proliferation.

Case Studies and Research Findings

  • Case Study on Antifungal Activity : A study focused on the antifungal efficacy of various propiophenones revealed that structural modifications significantly influenced their activity against C. albicans. The presence of halogens was particularly noted to enhance antifungal potency.
  • In Vitro Studies : In vitro tests conducted on cancer cell lines demonstrated that certain derivatives exhibited promising cytotoxicity, with IC50 values indicating significant potential for development into therapeutic agents.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-14(17)15(18)10-13/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXQSLBERZSEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644082
Record name 1-(4-Chloro-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-90-4
Record name 1-(4-Chloro-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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